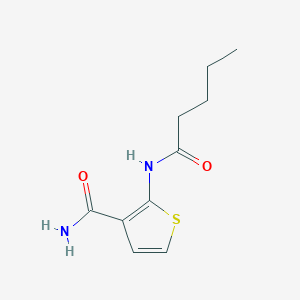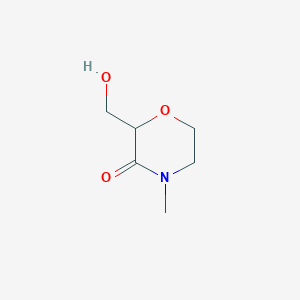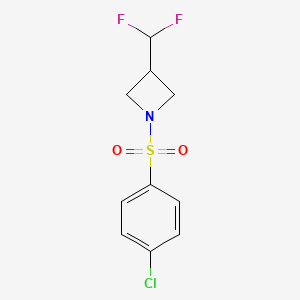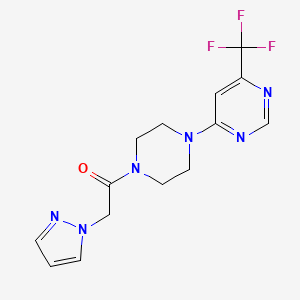
2-Pentanamidothiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carboxamides, like 2-Pentanamidothiophene-3-carboxamide, are a class of organic compounds that contain a functional group consisting of a carbonyl (RR’C=O) and an amine (R’'NH2), which is linked to the carbonyl carbon . They are often used in the synthesis of a wide range of pharmaceutical and biologically active compounds .
Synthesis Analysis
While specific synthesis methods for 2-Pentanamidothiophene-3-carboxamide are not available, carboxamides can generally be synthesized from acyl chlorides and amine derivatives . Another method involves the palladium-catalyzed carbonylative cyclization of 2-ethynylanilines with nitroarenes .Molecular Structure Analysis
The molecular structure of carboxamides typically includes a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon . The exact structure of 2-Pentanamidothiophene-3-carboxamide would need to be determined through methods such as X-ray crystallography .Chemical Reactions Analysis
Carboxamides can participate in a variety of chemical reactions. For example, they can undergo palladium-catalyzed carbonylative cyclization reactions with 2-ethynylanilines and nitroarenes .Physical And Chemical Properties Analysis
The physical and chemical properties of carboxamides can vary widely depending on their structure. Generally, they are solid at room temperature and have a high melting point .科学的研究の応用
Fluorescence Sensing Applications
Fluorescence "Turn-On" Sensing of Carboxylate Anions
Oligothiophene-based o-(carboxamido)trifluoroacetophenones, including derivatives related to thiophene and carboxamide, have been studied for their fluorescence enhancement upon binding with carboxylate anions. This enhancement is attributed to intramolecular H-bonding stabilization of an anion-ionophore adduct, showcasing their potential in fluorescence sensing applications (Dae-Sik Kim & K. Ahn, 2008).
Quenching Mechanisms in Solvent Effects
Quenching of Fluorescence by Aniline and Carbon Tetrachloride
Studies involving carboxamide derivatives like (E)-N-(3-Chlorophenyl)-2-(3,4-dimethoxybenzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide have explored the fluorescence quenching mechanisms by aniline and carbon tetrachloride in various organic solvents. These studies aim to understand the quenching mechanisms, providing insights into the interactions between these compounds and potential applications in chemical sensing and molecular interaction studies (N. R. Patil et al., 2013).
Anticonvulsant Activity and In Silico Studies
Synthesis and Evaluation of Anticonvulsant Activity
Schiff bases of 2-aminothiophenes, including structures similar to 2-Pentanamidothiophene-3-carboxamide, have been synthesized and evaluated for their anticonvulsant activity. This research outlines the potential therapeutic applications of these compounds and their in silico properties, highlighting the broader applicability of thiophene and carboxamide derivatives in pharmacology and drug design (Pk Kunda et al., 2013).
Drug-DNA Interactions
Interaction with DNA Sequences
The study of 2,5-bis(4-guanylphenyl)furan, an analogue of berenil and structurally similar to thiophene derivatives, offers insights into the drug's enhanced DNA-binding affinity. Understanding these interactions is crucial for the development of new therapeutic agents targeting specific DNA sequences (C. Laughton et al., 1995).
作用機序
Target of Action
The primary target of 2-Pentanamidothiophene-3-carboxamide is mitochondrial complex I . This complex plays a crucial role in the electron transport chain, a key component of cellular respiration and energy production within cells .
Mode of Action
2-Pentanamidothiophene-3-carboxamide interacts with its target by inhibiting the activity of mitochondrial complex I . The presence of the carboxamide moiety in the compound allows it to form hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Biochemical Pathways
By inhibiting mitochondrial complex I, 2-Pentanamidothiophene-3-carboxamide disrupts the normal flow of electrons through the electron transport chain . This disruption can lead to a decrease in the production of ATP, the primary energy currency of the cell, and an increase in the production of reactive oxygen species, which can cause damage to cellular components .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(pentanoylamino)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-2-3-4-8(13)12-10-7(9(11)14)5-6-15-10/h5-6H,2-4H2,1H3,(H2,11,14)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVDIKWSOCRNLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C=CS1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pentanamidothiophene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2920119.png)

![Benzo[d]thiazol-6-yl(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2920123.png)
![3-Methylidene-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2920126.png)

![(E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]but-2-enamide](/img/structure/B2920130.png)





![5-bromo-N-[4-[5-(4-bromophenyl)triazol-1-yl]phenyl]furan-2-carboxamide](/img/structure/B2920138.png)

![7-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2920141.png)